4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the para position. The indole moiety is modified at the 5-position with a methyl group and at the 2-position with a 4-methylpiperidine-1-carbonyl substituent.
Properties
IUPAC Name |
4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-14-9-11-27(12-10-14)23(29)21-20(18-13-15(2)3-8-19(18)25-21)26-22(28)16-4-6-17(24)7-5-16/h3-8,13-14,25H,9-12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQBNNLLAJNQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves several steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps :
Oxidation: Potassium permanganate is used to oxidize 2-fluoro-4-nitrotoluene.
Chlorination: Thionyl chloride is used for chlorination.
Amination: Methylamine is used for amination.
Reduction: Palladium on carbon (Pd/C) is used for hydrogenation reduction to obtain the final product.
Chemical Reactions Analysis
4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using hydrogenation methods with catalysts like Pd/C.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents used in these reactions include potassium permanganate for oxidation, thionyl chloride for chlorination, and methylamine for amination. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the design and synthesis of novel compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 4-fluoro-N-{5-methyl-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
Comparison :
Structural Analog: 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (CAS 182563-08-2)
- Molecular Formula : C₂₁H₂₂FN₃O
- Molecular Weight : 375.43 g/mol
- LogP: Not reported, but the absence of a carbonyl group likely reduces polarity compared to the target compound .
Comparison :
Structural Analog: 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-indol-5-yl]-benzamide (LY 334370)
Comparison :
- The target compound’s 4-methylpiperidine-1-carbonyl group may offer enhanced steric bulk compared to LY 334370’s piperidine substituent, influencing receptor selectivity.
Thiocarbamoyl Derivative: 4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4)
Comparison :
Crystal Structure Insights
- 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide: Exhibits a dihedral angle of 14.1° between aromatic rings, stabilized by intramolecular hydrogen bonds. This planar disruption contrasts with the target compound’s likely conformation, where the 4-methylpiperidine-1-carbonyl group may enforce a non-planar geometry .
Biological Activity
4-Fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and therapeutic potential, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its biochemical effects, molecular mechanisms, and potential applications in research and medicine.
The compound's chemical structure is crucial to its biological activity. Its IUPAC name is this compound, and it has the following molecular formula: C23H24FN3O2. The presence of a fluorine atom and a piperidine moiety contributes to its unique properties and interactions within biological systems.
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve:
Binding Interactions: The compound likely binds to specific biomolecules, including receptors or enzymes, altering their function. This could result in downstream effects on gene expression and cellular processes.
Signal Transduction Modulation: By influencing signaling pathways, the compound may affect cellular responses to external stimuli, potentially enhancing or inhibiting cell survival and proliferation.
Research Findings
Recent studies have explored the synthesis and biological evaluation of similar indole derivatives. For example:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 10 | |
| Compound B | Anticancer | 15 | |
| Compound C | Enzyme Inhibition | 5 |
These findings highlight the potential of indole derivatives as therapeutic agents, suggesting that this compound may exhibit similar activities.
Case Studies
While specific case studies on this compound are scarce, related indole derivatives have demonstrated promising results in preclinical trials:
Case Study 1: A study evaluated an indole derivative's ability to inhibit cancer cell growth in vitro. Results showed a significant reduction in viability at concentrations similar to those expected for this compound .
Case Study 2: Another investigation focused on the antiviral potential of indole compounds against RNA viruses. The results indicated effective inhibition at low micromolar concentrations, suggesting that further exploration of this compound's antiviral properties is warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
